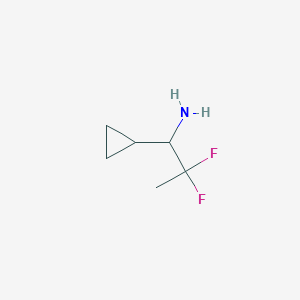
1-Cyclopropyl-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,2-difluoropropan-1-amine is a chemical compound with the molecular formula C6H11F2N It features a cyclopropyl group attached to a difluoropropan-1-amine backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2,2-difluoropropan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes. For instance, the reaction of cyclopropyl bromide with difluoropropan-1-amine under basic conditions can yield the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-2,2-difluoropropan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2,2-difluoropropan-1-amine exerts its effects involves interactions with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of covalent bonds with target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
1-Cyclopropyl-2,2-difluoropropan-1-amine can be compared to other cyclopropyl-containing compounds, such as:
Cyclopropylamine: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
2,2-Difluoropropan-1-amine: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Cyclopropylmethanamine: Similar structure but with different substitution patterns, leading to varied reactivity and applications .
The uniqueness of this compound lies in its combination of cyclopropyl and difluoro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1-cyclopropyl-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H11F2N/c1-6(7,8)5(9)4-2-3-4/h4-5H,2-3,9H2,1H3 |
InChI Key |
MDRQNNVZDNBSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CC1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















